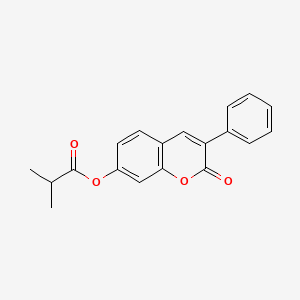

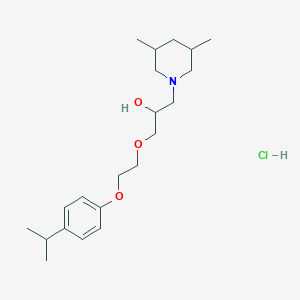

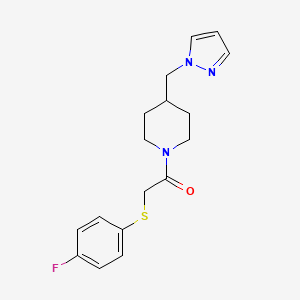

2-oxo-3-phenyl-2H-chromen-7-yl isobutyrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

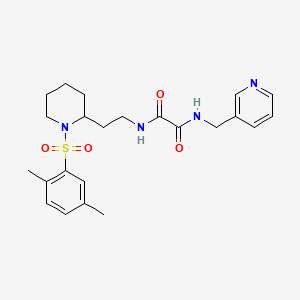

Coumarin derivatives, such as 2-oxo-2H-chromen-7-yl compounds, are a class of chemical compounds that have received considerable attention due to their diverse biological and pharmacological activities . They are known for their anti-inflammatory, antibacterial, antifungal, anticoagulant, antioxidant, and antiviral properties . In particular, 7-hydroxycoumarin derivatives have been widely used as valuable building blocks for the preparation of novel coumarin-based anticancer agents .

Synthesis Analysis

The synthesis of similar compounds, like 2-oxo-2H-chromen-7-yl 4-chlorobenzoate, has been described in the literature . The compound was synthesized in 88% yield by the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine at 20 °C for 1 h .Molecular Structure Analysis

The molecular structure of these compounds can be characterized by various spectroscopic techniques. For instance, the ester 3 was completely characterized by mass spectrometry, IR, UV–Vis, 1D, and 2D NMR spectroscopy .Chemical Reactions Analysis

The α-bromocarbonyl moiety present in similar compounds showed high reactivity towards nucleophilic displacement reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by various analytical techniques. For example, the UV–Vis spectrum of a similar compound, 2-oxo-2H-chromen-7-yl 4-chlorobenzoate, was reported .Wissenschaftliche Forschungsanwendungen

Catalytic Applications in Synthesis

A study on novel polystyrene-supported TBD catalysts revealed their efficiency in the Michael addition for the synthesis of Warfarin and its analogs, indicating a promising avenue for the synthesis of coumarin-based anticoagulants using environmentally friendly media (Alonzi et al., 2014).

Supramolecular Structures

Research on the molecular structures of chromeno[4,3-c]pyrazol-4-one isomers, derived from similar coumarin frameworks, sheds light on the potential of these compounds in developing materials with specific supramolecular architectures (Padilla-Martínez et al., 2011).

Antimicrobial Applications

The synthesis of chromeno pyrimidinone derivatives highlighted their significant antimicrobial activity, suggesting the potential of coumarin derivatives in antibacterial and antifungal applications (Banothu & Bavanthula, 2012).

Corrosion Inhibition

A study on the use of Sodium 2-oxo-3-(3-oxo-1-phenylbutyl)-2H-chromen-4-olate as a corrosion inhibitor for mild steel in acidic medium showcases the potential of coumarin derivatives in industrial applications, particularly in protecting metals from corrosion (Karthik & Sundaravadivelu, 2019).

Antibacterial Effects of Derivatives

The organic synthesis of 4-hydroxy-chromen-2-one derivatives and their high level of antibacterial activity against various strains highlight the pharmaceutical relevance of coumarin derivatives in developing new antibacterial agents (Behrami & Dobroshi, 2019).

Zukünftige Richtungen

The future directions in the research of such compounds could involve exploring their potential applications in medicinal chemistry, given their diverse biological and pharmacological activities . Further studies could also focus on improving the synthesis methods and understanding the mechanisms of action of these compounds.

Eigenschaften

IUPAC Name |

(2-oxo-3-phenylchromen-7-yl) 2-methylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O4/c1-12(2)18(20)22-15-9-8-14-10-16(13-6-4-3-5-7-13)19(21)23-17(14)11-15/h3-12H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XODSWUGVRPBNFC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,2S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 6-nitro-2-oxo-2H-chromene-3-carboxylate](/img/structure/B2416958.png)

![(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(benzo[b]thiophen-2-yl)methanone](/img/structure/B2416968.png)

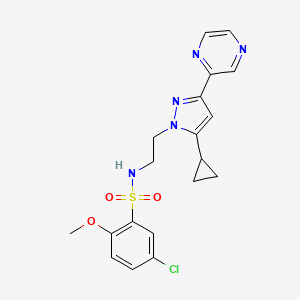

![2-(4-methoxy-3-methylphenyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B2416969.png)

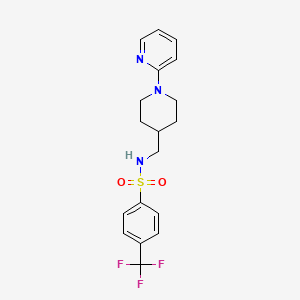

![N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2416970.png)

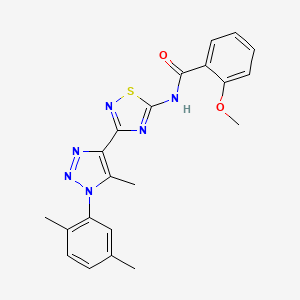

![6-{2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidin-5-yl}-2,3,8,8a-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2416974.png)